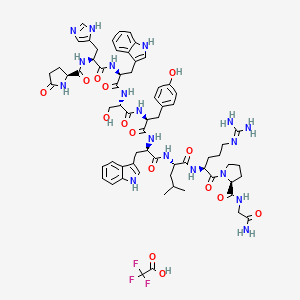

Triptorelin (trifluoroacetate salt)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

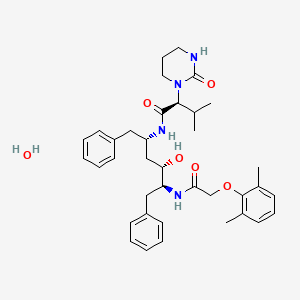

La triptoreline (sel de trifluoroacétate) est un analogue décapeptidique synthétique de l'hormone de libération des gonadotropines (GnRH). Elle est principalement utilisée dans le traitement palliatif du cancer de la prostate avancé et d'autres affections hormonales. La triptoreline se lie au récepteur de la GnRH, entraînant la suppression de la production d'hormone lutéinisante (LH) et d'hormone folliculo-stimulante (FSH) .

Méthodes De Préparation

Voies synthétiques et conditions de réaction

La triptoreline est synthétisée par synthèse peptidique en phase solide (SPPS). Le processus implique l'ajout séquentiel d'acides aminés protégés à une chaîne peptidique liée à une résine. La forme sel de trifluoroacétate est obtenue en traitant le peptide synthétisé avec de l'acide trifluoroacétique, ce qui permet de cliver le peptide de la résine et d'éliminer les groupes protecteurs .

Méthodes de production industrielle

En milieu industriel, la production de triptoreline implique une SPPS à grande échelle, suivie d'une purification par chromatographie liquide haute performance (CLHP). Le produit final est lyophilisé pour obtenir une forme poudre stable .

Analyse Des Réactions Chimiques

Types de réactions

La triptoreline subit diverses réactions chimiques, notamment :

Oxydation : La triptoreline peut être oxydée à des résidus d'acides aminés spécifiques, tels que la méthionine.

Réduction : Les réactions de réduction peuvent être utilisées pour modifier les ponts disulfure dans le peptide.

Substitution : Les résidus d'acides aminés de la triptoreline peuvent être substitués pour créer des analogues aux propriétés différentes.

Réactifs et conditions courants

Oxydation : Peroxyde d'hydrogène ou autres agents oxydants.

Réduction : Dithiothréitol (DTT) ou autres agents réducteurs.

Substitution : Dérivés d'acides aminés et réactifs de couplage utilisés en SPPS.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent des analogues oxydés, réduits ou substitués de la triptoreline, qui peuvent avoir des activités biologiques différentes .

Applications de la recherche scientifique

La triptoreline (sel de trifluoroacétate) a un large éventail d'applications de recherche scientifique :

Chimie : Utilisée comme composé modèle dans les études de synthèse et de modification peptidique.

Biologie : Étudiée pour ses effets sur la régulation hormonale et la liaison aux récepteurs.

Médecine : Utilisée dans la recherche clinique pour le traitement d'affections hormonales telles que le cancer de la prostate, l'endométriose et la puberté précoce centrale.

Industrie : Employée dans le développement de formulations à libération prolongée pour un usage thérapeutique .

Mécanisme d'action

La triptoreline agit comme un analogue agoniste de l'hormone de libération des gonadotropines. Elle se lie au récepteur de la GnRH, entraînant une augmentation initiale des taux de LH et de FSH, suivie d'une diminution soutenue de ces hormones en raison de la désensibilisation du récepteur. Cela entraîne une réduction de la production de testostérone chez les hommes et d'œstrogènes chez les femmes, ce qui est bénéfique dans le traitement des affections sensibles aux hormones .

Applications De Recherche Scientifique

Triptorelin (trifluoroacetate salt) has a wide range of scientific research applications:

Chemistry: Used as a model compound in peptide synthesis and modification studies.

Biology: Studied for its effects on hormone regulation and receptor binding.

Medicine: Used in clinical research for the treatment of hormone-related conditions such as prostate cancer, endometriosis, and central precocious puberty.

Industry: Employed in the development of sustained-release formulations for therapeutic use .

Mécanisme D'action

Triptorelin acts as an agonist analog of gonadotropin-releasing hormone. It binds to the GnRH receptor, leading to an initial surge in LH and FSH levels, followed by a sustained decrease in these hormones due to receptor desensitization. This results in reduced production of testosterone in males and estrogen in females, which is beneficial in treating hormone-sensitive conditions .

Comparaison Avec Des Composés Similaires

Composés similaires

Leuprolide : Autre agoniste de la GnRH utilisé dans des applications thérapeutiques similaires.

Goseréline : Agoniste de la GnRH aux effets similaires sur la suppression hormonale.

Buseréline : Autre agoniste de la GnRH utilisé pour les traitements hormonaux

Unicité de la triptoreline

La triptoreline est unique en raison de sa séquence spécifique d'acides aminés et de la forme sel de trifluoroacétate, ce qui peut influencer sa stabilité et son activité biologique. Il a été démontré qu'elle a une puissance plus élevée et une durée d'action plus longue par rapport à certains autres agonistes de la GnRH .

Propriétés

Formule moléculaire |

C66H83F3N18O15 |

|---|---|

Poids moléculaire |

1425.5 g/mol |

Nom IUPAC |

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C64H82N18O13.C2HF3O2/c1-34(2)23-46(56(88)75-45(13-7-21-69-64(66)67)63(95)82-22-8-14-52(82)62(94)72-31-53(65)85)76-58(90)48(25-36-28-70-42-11-5-3-9-40(36)42)78-57(89)47(24-35-15-17-39(84)18-16-35)77-61(93)51(32-83)81-59(91)49(26-37-29-71-43-12-6-4-10-41(37)43)79-60(92)50(27-38-30-68-33-73-38)80-55(87)44-19-20-54(86)74-44;3-2(4,5)1(6)7/h3-6,9-12,15-18,28-30,33-34,44-52,70-71,83-84H,7-8,13-14,19-27,31-32H2,1-2H3,(H2,65,85)(H,68,73)(H,72,94)(H,74,86)(H,75,88)(H,76,90)(H,77,93)(H,78,89)(H,79,92)(H,80,87)(H,81,91)(H4,66,67,69);(H,6,7)/t44-,45-,46-,47-,48+,49-,50-,51-,52-;/m0./s1 |

Clé InChI |

KHNZXCLOURPVAS-OYLNGHKZSA-N |

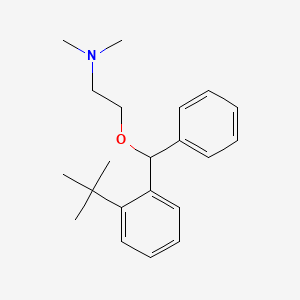

SMILES isomérique |

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)[C@@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CN=CN7)NC(=O)[C@@H]8CCC(=O)N8.C(=O)(C(F)(F)F)O |

SMILES canonique |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8.C(=O)(C(F)(F)F)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.